molecular formula C16H12ClFN2O3 B250686 N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide

Cat. No. B250686
M. Wt: 334.73 g/mol
InChI Key: YVRBMMVASPJRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide, also known as CDMB, is a chemical compound that has gained attention in the scientific research community due to its potential applications in drug discovery and development. CDMB is a member of the benzamide family and has a molecular weight of 342.77 g/mol.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide is believed to exert its effects through the inhibition of certain enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and has been implicated in various diseases, including cancer. N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide has also been shown to inhibit the activity of the receptor tyrosine kinase, which is involved in cell signaling and has been implicated in various diseases, including cancer and diabetes.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may have potential as a treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide in lab experiments is that it is a relatively small molecule, which makes it easier to work with than larger molecules. However, one of the limitations of using N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide in lab experiments is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications.

Future Directions

There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide. One area of interest is the development of N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide-based drugs for the treatment of various diseases, including cancer and diabetes. Another area of interest is the study of N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide's effects on other enzymes and receptors, which could lead to the discovery of new drug targets. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide, as well as its potential limitations and side effects.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide involves a multi-step process that requires expertise in organic chemistry. One of the most common methods for synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a fluorinating agent to yield the final product, N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide has been studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the development of new drugs for various diseases.

properties

Molecular Formula

C16H12ClFN2O3

Molecular Weight

334.73 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C16H12ClFN2O3/c1-22-14-7-13(15(23-2)6-11(14)17)20-16(21)10-4-3-9(8-19)5-12(10)18/h3-7H,1-2H3,(H,20,21)

InChI Key

YVRBMMVASPJRON-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)C#N)F)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)C#N)F)OC)Cl

Origin of Product

United States

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